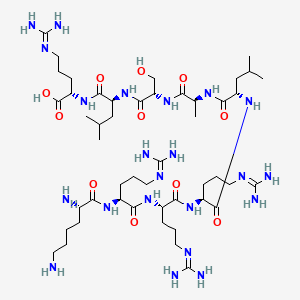
Citronellol-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citronellol-d6, also known as (±)-Citronellol-d6, is a deuterated form of citronellol. It is a stable isotope-labeled compound where six hydrogen atoms are replaced by deuterium. Citronellol itself is a natural monoterpenoid, commonly found in essential oils such as citronella oil, rose oil, and geranium oil. The deuterated form, this compound, is primarily used in scientific research as a tracer in various studies due to its stable isotopic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Citronellol-d6 can be synthesized through the hydrogenation of geraniol or nerol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as copper chromite. The process ensures the replacement of hydrogen atoms with deuterium, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are carefully controlled to achieve high yields and purity. The use of homogeneous catalysts can also be employed to produce specific enantiomers of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Citronellol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form citronellal-d6 or other oxidized derivatives.
Reduction: It can be reduced to form dihydrothis compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Citronellal-d6, citronellic acid-d6.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Citronellol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace the biochemical pathways of citronellol.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of fragrances and flavorings, as well as in the study of essential oil compositions .
Wirkmechanismus
Citronellol-d6 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
Neuroprotective: Modulates oxidative stress and mitochondrial dysfunction, protecting neuronal cells from apoptosis.
Antioxidant: Reduces the levels of reactive oxygen species and nitric oxide, thereby preventing cellular damage
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linalool-d6: Another deuterated monoterpenoid with similar applications in research.
Geraniol-d6: A deuterated form of geraniol, used in similar studies as Citronellol-d6.
Nerol-d6: Deuterated nerol, also used as a tracer in biochemical studies
Uniqueness
This compound is unique due to its specific isotopic labeling, which allows for precise tracing in metabolic and chemical studies. Its wide range of biological activities, including anti-inflammatory and neuroprotective effects, also distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C10H20O |
|---|---|
Molekulargewicht |
162.30 g/mol |
IUPAC-Name |
8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)oct-6-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3/i1D3,2D3 |
InChI-Schlüssel |
QMVPMAAFGQKVCJ-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=CCCC(C)CCO)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(CCC=C(C)C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


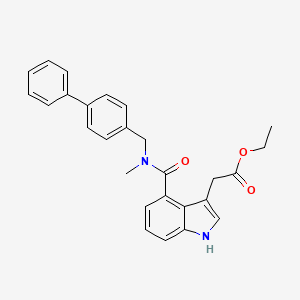

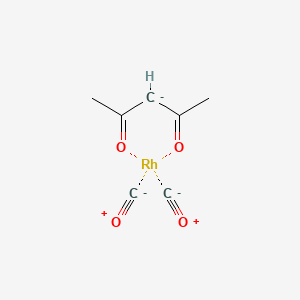
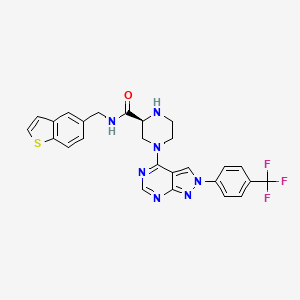
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B12366636.png)
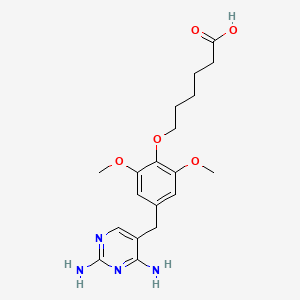
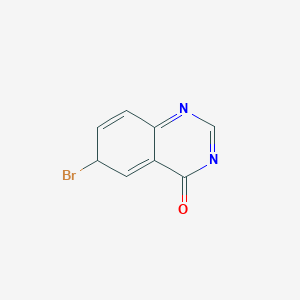
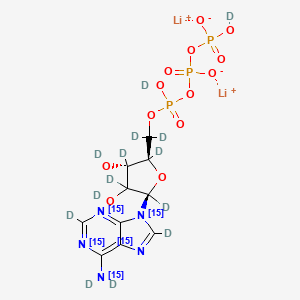
![rac-N-{3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B12366652.png)

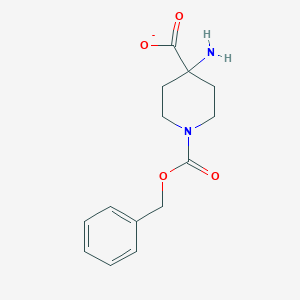
![N-[4-[11-(1-ethyl-3-fluoropyrazol-4-yl)-5-methyl-4-oxo-12-[1-(trideuteriomethyl)indazol-5-yl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-3-yl]-1-methylcyclohexyl]cyclopropanecarboxamide](/img/structure/B12366677.png)

